molecular formula C35H30N2O4S2 B11657911 ethyl (2Z)-7-methyl-5-[4-(methylsulfanyl)phenyl]-2-[4-(naphthalen-1-ylmethoxy)benzylidene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

ethyl (2Z)-7-methyl-5-[4-(methylsulfanyl)phenyl]-2-[4-(naphthalen-1-ylmethoxy)benzylidene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B11657911
M. Wt: 606.8 g/mol
InChI Key: XXHGOPDGLLYNGX-COEJQBHMSA-N
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Description

Ethyl (2Z)-7-methyl-5-[4-(methylsulfanyl)phenyl]-2-[4-(naphthalen-1-ylmethoxy)benzylidene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound that belongs to the class of thiazolopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2Z)-7-methyl-5-[4-(methylsulfanyl)phenyl]-2-[4-(naphthalen-1-ylmethoxy)benzylidene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves multi-step organic reactions. The starting materials often include substituted benzaldehydes, thiazoles, and pyrimidines. Common reaction conditions may involve the use of catalysts, solvents, and controlled temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for such complex compounds may involve optimization of the synthetic routes to increase yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2Z)-7-methyl-5-[4-(methylsulfanyl)phenyl]-2-[4-(naphthalen-1-ylmethoxy)benzylidene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes and interactions.

    Medicine: As a potential therapeutic agent for treating diseases.

    Industry: As a precursor for the production of specialty chemicals.

Mechanism of Action

The mechanism of action of ethyl (2Z)-7-methyl-5-[4-(methylsulfanyl)phenyl]-2-[4-(naphthalen-1-ylmethoxy)benzylidene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. These may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to ethyl (2Z)-7-methyl-5-[4-(methylsulfanyl)phenyl]-2-[4-(naphthalen-1-ylmethoxy)benzylidene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate include other thiazolopyrimidines and benzylidene derivatives.

Uniqueness

The uniqueness of this compound lies in its specific structural features, such as the presence of the naphthalen-1-ylmethoxy group and the thiazolopyrimidine core. These features contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C35H30N2O4S2

Molecular Weight

606.8 g/mol

IUPAC Name

ethyl (2Z)-7-methyl-5-(4-methylsulfanylphenyl)-2-[[4-(naphthalen-1-ylmethoxy)phenyl]methylidene]-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C35H30N2O4S2/c1-4-40-34(39)31-22(2)36-35-37(32(31)25-14-18-28(42-3)19-15-25)33(38)30(43-35)20-23-12-16-27(17-13-23)41-21-26-10-7-9-24-8-5-6-11-29(24)26/h5-20,32H,4,21H2,1-3H3/b30-20-

InChI Key

XXHGOPDGLLYNGX-COEJQBHMSA-N

Isomeric SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)SC)C(=O)/C(=C/C4=CC=C(C=C4)OCC5=CC=CC6=CC=CC=C65)/S2)C

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)SC)C(=O)C(=CC4=CC=C(C=C4)OCC5=CC=CC6=CC=CC=C65)S2)C

Origin of Product

United States

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